3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE
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Overview
Description
3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 5-phenacylsulfanyl-1,3,4-thiadiazole with 3-mercaptopropanoic acid under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme Shikimate kinase, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Known for its anti-tubercular activity.
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Studied for its anticancer properties.
(E)-3-(5-((Substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)prop-2-enamide: Investigated for its antimicrobial activity.
Uniqueness
3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE stands out due to its unique combination of a thiadiazole ring and a propanamide group, which contributes to its diverse biological activities. Its potential as an anti-tubercular agent, in particular, highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
3-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S3/c14-11(18)6-7-19-12-15-16-13(21-12)20-8-10(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLXHTUGJOVHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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